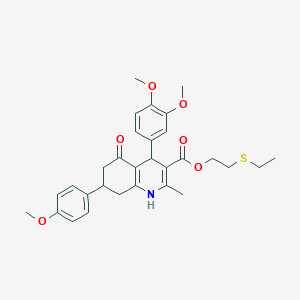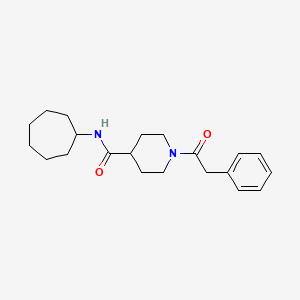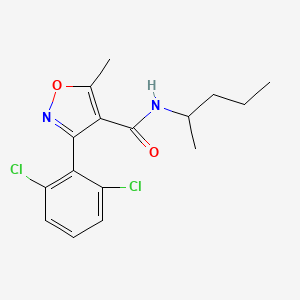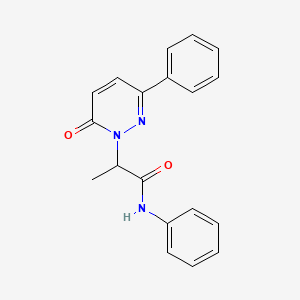![molecular formula C17H19BrN2O3S2 B5161852 N~2~-(3-bromophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B5161852.png)
N~2~-(3-bromophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~2~-(3-bromophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide is a chemical compound that has been widely researched for its potential applications in the field of medicine. This compound is a glycine receptor antagonist that has been shown to have promising results in the treatment of various diseases. In
作用機序
The mechanism of action of N~2~-(3-bromophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide involves the inhibition of glycine receptors in the central nervous system. Glycine receptors are involved in the regulation of neuronal activity, and the inhibition of these receptors can lead to a reduction in neuronal activity. This reduction in neuronal activity has been shown to have therapeutic effects in the treatment of various diseases.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been extensively studied. The compound has been shown to have a significant effect on the central nervous system, leading to a reduction in neuronal activity. The compound has also been shown to have anxiolytic and anticonvulsant effects.
実験室実験の利点と制限
The advantages of using N~2~-(3-bromophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide in lab experiments include its high potency and selectivity for glycine receptors. The compound has also been shown to have a low toxicity profile, making it a safe compound to use in lab experiments. The limitations of using the compound in lab experiments include its complex synthesis method and the need for specialized equipment to handle the compound.
将来の方向性
The future directions for research on N~2~-(3-bromophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide include the development of new synthetic methods to produce the compound with higher yields and purity. The compound also has potential applications in the treatment of other diseases, including Parkinson's disease and schizophrenia. Further research is needed to fully understand the mechanism of action of the compound and its potential applications in the field of medicine.
In conclusion, this compound is a promising compound that has been extensively studied for its potential applications in the field of medicine. The compound has shown promising results in the treatment of various diseases, and further research is needed to fully understand its mechanism of action and potential applications. The compound has advantages and limitations for lab experiments, and future research should focus on developing new synthetic methods and exploring new potential applications for the compound.
合成法
The synthesis of N~2~-(3-bromophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide is a complex process that involves several steps. The first step involves the reaction of 3-bromophenylboronic acid with 2-(phenylthio)ethylamine to form 3-(2-(phenylthio)ethyl)phenylboronic acid. This compound is then reacted with N-methyl-N-(phenylsulfonyl)glycine to form this compound. The synthesis method has been optimized to produce high yields of the compound with high purity.
科学的研究の応用
N~2~-(3-bromophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide has been extensively studied for its potential applications in the field of medicine. The compound has been shown to have promising results in the treatment of various diseases, including epilepsy, neuropathic pain, and anxiety disorders. The compound has also been studied for its potential use in the treatment of drug addiction.
特性
IUPAC Name |
2-(3-bromo-N-methylsulfonylanilino)-N-(2-phenylsulfanylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrN2O3S2/c1-25(22,23)20(15-7-5-6-14(18)12-15)13-17(21)19-10-11-24-16-8-3-2-4-9-16/h2-9,12H,10-11,13H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMDAQDIQPJQHFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NCCSC1=CC=CC=C1)C2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5161776.png)

![3-chloro-N-[3-chloro-4-(2-oxo-2H-chromen-3-yl)phenyl]-4-ethoxybenzamide](/img/structure/B5161801.png)
![N-ethyl-4-methyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-1,3-thiazole-5-carboxamide](/img/structure/B5161809.png)
![5-(2-furyl)-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B5161816.png)
![5-{4-[2-nitro-4-(trifluoromethyl)phenoxy]benzylidene}-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B5161820.png)
![4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}-N-[(3S)-2-oxo-3-azepanyl]benzamide](/img/structure/B5161824.png)

![ethyl 4-methyl-5-(4-morpholinylcarbonyl)-2-[(phenoxyacetyl)amino]-3-thiophenecarboxylate](/img/structure/B5161834.png)

![3-{1-hydroxy-2-[(4-methoxybenzyl)amino]ethyl}phenol hydrochloride](/img/structure/B5161851.png)
![4-{2-[2-(2,6-dichloro-4-methylphenoxy)ethoxy]ethoxy}quinazoline](/img/structure/B5161860.png)

![3-(2-oxo-1-piperidinyl)-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]propanamide](/img/structure/B5161872.png)
